3-cyclohexyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)propanamide
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Overview
Description
3-CYCLOHEXYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its complex structure, which includes a cyclohexyl group, a morpholine ring, and a pyrimidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Attachment of the Cyclohexyl Group: The cyclohexyl group is attached through alkylation reactions, typically using cyclohexyl halides.
Final Coupling: The final step involves coupling the pyrimidine core with the cyclohexyl group and the morpholine ring, often using amide bond formation techniques such as peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-CYCLOHEXYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-DIAMINO-6-(MORPHOLIN-4-YL)PYRIMIDINE: Similar pyrimidine core but lacks the cyclohexyl and phenyl groups.
4-(MORPHOLIN-4-YL)ANILINE: Contains the morpholine and phenyl groups but lacks the pyrimidine core.
N-CYCLOHEXYL-4-(MORPHOLIN-4-YL)BENZAMIDE: Similar structure but with different functional groups.
Uniqueness
3-CYCLOHEXYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)PROPANAMIDE is unique due to its combination of a cyclohexyl group, a morpholine ring, and a pyrimidine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H33N5O2 |
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Molecular Weight |
423.6 g/mol |
IUPAC Name |
3-cyclohexyl-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]propanamide |
InChI |
InChI=1S/C24H33N5O2/c1-18-25-22(17-23(26-18)29-13-15-31-16-14-29)27-20-8-10-21(11-9-20)28-24(30)12-7-19-5-3-2-4-6-19/h8-11,17,19H,2-7,12-16H2,1H3,(H,28,30)(H,25,26,27) |
InChI Key |
LZNGUZROQDRZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)CCC4CCCCC4 |
Origin of Product |
United States |
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